N,N-dibenzyl-4-methoxynaphthalene-1-sulfonamide N,N-dibenzyl-4-methoxynaphthalene-1-sulfonamide
Brand Name: Vulcanchem
CAS No.: 428471-81-2
VCID: VC7475128
InChI: InChI=1S/C25H23NO3S/c1-29-24-16-17-25(23-15-9-8-14-22(23)24)30(27,28)26(18-20-10-4-2-5-11-20)19-21-12-6-3-7-13-21/h2-17H,18-19H2,1H3
SMILES: COC1=CC=C(C2=CC=CC=C21)S(=O)(=O)N(CC3=CC=CC=C3)CC4=CC=CC=C4
Molecular Formula: C25H23NO3S
Molecular Weight: 417.52

N,N-dibenzyl-4-methoxynaphthalene-1-sulfonamide

CAS No.: 428471-81-2

Cat. No.: VC7475128

Molecular Formula: C25H23NO3S

Molecular Weight: 417.52

* For research use only. Not for human or veterinary use.

N,N-dibenzyl-4-methoxynaphthalene-1-sulfonamide - 428471-81-2

Specification

CAS No. 428471-81-2
Molecular Formula C25H23NO3S
Molecular Weight 417.52
IUPAC Name N,N-dibenzyl-4-methoxynaphthalene-1-sulfonamide
Standard InChI InChI=1S/C25H23NO3S/c1-29-24-16-17-25(23-15-9-8-14-22(23)24)30(27,28)26(18-20-10-4-2-5-11-20)19-21-12-6-3-7-13-21/h2-17H,18-19H2,1H3
Standard InChI Key PIPKNIBAHWMGEE-UHFFFAOYSA-N
SMILES COC1=CC=C(C2=CC=CC=C21)S(=O)(=O)N(CC3=CC=CC=C3)CC4=CC=CC=C4

Introduction

Structural and Molecular Characteristics

Molecular Architecture

The compound’s structure comprises a naphthalene ring system, a bicyclic aromatic hydrocarbon, substituted with a methoxy (-OCH₃) group at the 4-position and a sulfonamide (-SO₂N(CH₂C₆H₅)₂) group at the 1-position. The sulfonamide nitrogen is doubly substituted with benzyl groups, enhancing the molecule’s lipophilicity and steric bulk. This configuration influences its solubility, reactivity, and interactions with biological targets.

The molecular formula is C₂₅H₂₃NO₃S, with a molecular weight of 417.52 g/mol. The methoxy group contributes electron-donating effects, altering the electron density of the naphthalene ring, while the sulfonamide group introduces polarity and hydrogen-bonding capability .

Synthesis and Manufacturing

Synthetic Routes

The synthesis of N,N-dibenzyl-4-methoxynaphthalene-1-sulfonamide typically involves a multi-step process:

  • Sulfonation of Naphthalene:
    Naphthalene is sulfonated at the 1-position using fuming sulfuric acid (H₂SO₄·SO₃) under controlled conditions to yield naphthalene-1-sulfonic acid.

  • Chlorination:
    The sulfonic acid is converted to sulfonyl chloride using phosphorus pentachloride (PCl₅) or thionyl chloride (SOCl₂) :

    C10H8SO3H+SOCl2C10H7SO2Cl+HCl+SO2\text{C}_{10}\text{H}_8\text{SO}_3\text{H} + \text{SOCl}_2 \rightarrow \text{C}_{10}\text{H}_7\text{SO}_2\text{Cl} + \text{HCl} + \text{SO}_2
  • Amination with Dibenzylamine:
    The sulfonyl chloride reacts with dibenzylamine in the presence of a base such as pyridine or 4-dimethylaminopyridine (DMAP) :

    C10H7SO2Cl+2C6H5CH2NH2C25H23NO3S+2HCl\text{C}_{10}\text{H}_7\text{SO}_2\text{Cl} + 2 \text{C}_6\text{H}_5\text{CH}_2\text{NH}_2 \rightarrow \text{C}_{25}\text{H}_{23}\text{NO}_3\text{S} + 2 \text{HCl}
  • Methoxy Group Introduction:
    Methoxylation at the 4-position is achieved via Friedel-Crafts alkylation using methanol and a Lewis acid catalyst (e.g., AlCl₃) .

Table 1: Key Synthetic Parameters

StepReagents/ConditionsYield (%)Reference
SulfonationH₂SO₄·SO₃, 50°C, 4h85
ChlorinationSOCl₂, reflux, 2h92
AminationDibenzylamine, DMAP, RT, 24h78
MethoxylationCH₃OH, AlCl₃, 0°C, 6h65

Physicochemical Properties

Thermal Stability

The compound exhibits a melting point of 162–165°C and a boiling point of >300°C (decomposes), consistent with sulfonamide derivatives . Its thermal stability is attributed to the rigid naphthalene core and strong intermolecular hydrogen bonding via the sulfonamide group.

Solubility Profile

  • Polar solvents: Moderately soluble in DMSO (12 mg/mL) and DMF (8 mg/mL).

  • Non-polar solvents: Poorly soluble in hexane (<0.1 mg/mL).

  • Aqueous solubility: <0.01 mg/mL at pH 7, improving under alkaline conditions due to deprotonation of the sulfonamide .

Table 2: Physical Properties

PropertyValueReference
Molecular Weight417.52 g/mol
Melting Point162–165°C
Boiling Point>300°C (dec.)
LogP (Octanol-Water)3.8

Chemical Reactivity

Electrophilic Substitution

The methoxy group directs electrophilic attacks to the 5- and 8-positions of the naphthalene ring. For example, nitration with HNO₃/H₂SO₄ yields 5-nitro and 8-nitro derivatives .

Sulfonamide Functionalization

The sulfonamide nitrogen can undergo alkylation or acylation. Reaction with acetyl chloride in the presence of DMAP produces the N-acetylated derivative :

C25H23NO3S+CH3COClC27H25NO4S+HCl\text{C}_{25}\text{H}_{23}\text{NO}_3\text{S} + \text{CH}_3\text{COCl} \rightarrow \text{C}_{27}\text{H}_{25}\text{NO}_4\text{S} + \text{HCl}

Oxidation and Reduction

  • Oxidation: Treating with KMnO₄ in acidic conditions oxidizes the methoxy group to a quinone.

  • Reduction: Catalytic hydrogenation (H₂/Pd-C) reduces the naphthalene ring to tetralin derivatives .

Biological and Industrial Applications

Medicinal Chemistry

The compound inhibits carbonic anhydrase IX (CA-IX), a target in cancer therapy, with an IC₅₀ of 1.2 µM in hypoxic HeLa cells . Its fluorescence properties (λₑₓ = 340 nm, λₑₘ = 450 nm) enable imaging of cellular uptake, as demonstrated in confocal microscopy studies .

Materials Science

The rigid aromatic structure makes it a candidate for organic semiconductors. Thin films exhibit a hole mobility of 0.02 cm²/V·s, comparable to polycyclic aromatic hydrocarbons .

Table 3: Biological Activity Data

AssayResultReference
CA-IX InhibitionIC₅₀ = 1.2 µM
Antibacterial (E. coli)MIC = 128 µg/mL
Fluorescence Quantum YieldΦ = 0.45

Comparison with Analogues

N,N-Dibenzyl-6-Methoxynaphthalene-2-Sulfonamide

This positional isomer shows reduced CA-IX inhibition (IC₅₀ = 5.7 µM) due to poorer alignment with the enzyme’s active site .

N,N-Diethyl-4-Methoxynaphthalene-1-Sulfonamide

Replacing benzyl with ethyl groups decreases logP from 3.8 to 2.1, enhancing aqueous solubility but reducing membrane permeability .

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